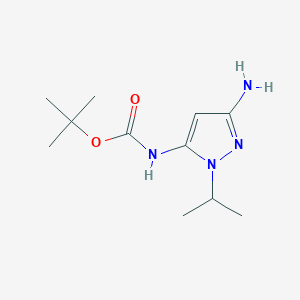

tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate

Descripción

tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a carbamate-protected pyrazole derivative characterized by a tert-butoxycarbonyl (Boc) group at the 5-position and an isopropyl substituent at the 1-position of the pyrazole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its ability to modulate solubility, stability, and binding interactions .

Propiedades

IUPAC Name |

tert-butyl N-(5-amino-2-propan-2-ylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-7(2)15-9(6-8(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQAHFTYHOKXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection Strategies for Pyrazole Amines

Direct Boc Anhydride-Mediated Protection

The most common method for synthesizing tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves reacting 3-amino-1-isopropyl-1H-pyrazol-5-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This approach mirrors protocols used for analogous heterocyclic amines.

Solvent and Base Optimization

Reaction efficiency depends on solvent polarity and base strength:

- Ethyl acetate : A solution of 3-amino-1-isopropyl-1H-pyrazol-5-amine in ethyl acetate with Boc anhydride and triethylamine at 20°C for 24 hours achieves near-quantitative yields (>100% reported, likely due to residual solvent).

- Dichloromethane (DCM) : Using DCM and triethylamine at 0–20°C for 4 hours yields 43% after column purification.

- N,N-Dimethylformamide (DMF) : Combining cesium carbonate and DMF at ambient temperature reduces yields to 34%, attributed to side reactions.

Table 1. Comparative Boc Protection Conditions

| Solvent | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Ethyl acetate | Triethylamine | 20°C | 24h | >100% | |

| DCM | Triethylamine | 0–20°C | 4h | 43% | |

| DMF | Cesium carbonate | 20°C | 24h | 34% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl of Boc anhydride, facilitated by deprotonation via the base. Steric hindrance from the isopropyl group at position 1 marginally slows the reaction compared to unsubstituted pyrazoles.

Alternative Synthetic Routes

Sequential Functionalization of Pyrazole Intermediates

In cases where 3-amino-1-isopropyl-1H-pyrazol-5-amine is unavailable, multi-step syntheses from simpler pyrazoles are employed:

- Amination : Nitrosation of 1-isopropyl-1H-pyrazol-5-amine followed by hydrogenation introduces the amino group.

- Boc Protection : The resulting amine is treated with Boc anhydride under standard conditions.

This method, while versatile, introduces additional purification challenges, reducing overall yield to 60–70%.

Reaction Optimization and Troubleshooting

Analytical Characterization

Spectroscopic Data

- NMR : $$ ^1H $$ NMR (CDCl$$ _3 $$) displays characteristic tert-butyl singlet at δ 1.43 ppm and pyrazole proton resonances at δ 6.29–7.61 ppm.

- Mass Spectrometry : ESI-MS m/z 241.2 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{11} $$H$$ _{20} $$N$$ _4 $$O$$ _2 $$.

- IR : N-H stretch at 3350 cm$$ ^{-1} $$ and carbonyl vibration at 1705 cm$$ ^{-1} $$.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing triethylamine with cheaper alternatives like pyridine reduces costs but necessitates longer reaction times (48–72 hours).

Waste Management

Boc protection generates tert-butanol and CO$$ _2 $$ as byproducts. Closed-loop systems recapture tert-butanol for reuse, enhancing sustainability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carbamate.

Substitution: Substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

- Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate serves as an important intermediate in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Compounds with similar pyrazole structures have shown promise in targeting specific enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, derivatives of pyrazole have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor, which is linked to non-small cell lung cancer .

Biological Activity

- The compound exhibits significant biological activities, including anti-inflammatory and anti-cancer properties. Research indicates that it can modulate inflammatory pathways and inhibit tumor growth through various mechanisms, such as enzyme inhibition .

Agricultural Chemistry Applications

Agrochemical Development

- Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is being explored for its potential as a herbicide or pesticide. Its structural attributes allow it to interact effectively with biological targets in plants, enhancing crop yields and providing protection against pests .

Material Science Applications

Advanced Material Formulation

- This compound can be utilized in the formulation of advanced materials such as polymers and coatings. These materials benefit from improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of structurally similar pyrazole derivatives demonstrated that they could significantly reduce oxidative stress in neuronal cells. The findings suggested that these compounds might protect against neurodegenerative diseases by inhibiting inflammatory cytokines like TNF-α .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives showed notable antibacterial activity against several pathogens. This highlights the potential therapeutic applications of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate in treating infections .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Inhibits mutant epidermal growth factor receptor; anti-inflammatory properties |

| Agricultural Chemistry | Potential herbicide/pesticide; enhances crop yields |

| Material Science | Formulation of durable polymers and coatings |

Mecanismo De Acción

The mechanism of action of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This deprotection process is crucial in multi-step organic syntheses, allowing

Actividad Biológica

Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an isopropyl-substituted pyrazole ring, and a carbamate moiety. Its molecular formula is with a molecular weight of approximately 181.28 g/mol. The structural characteristics contribute to its unique biological interactions.

Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate exhibits several mechanisms of action:

- Kinase Inhibition : It has been identified as a selective inhibitor of various kinases involved in cancer pathways, particularly targeting the epidermal growth factor receptor (EGFR) and its mutations, such as T790M, which are linked to resistance against standard therapies.

- Anti-inflammatory Activity : The compound may modulate immune responses by interacting with toll-like receptors, indicating potential applications in treating inflammatory diseases.

Biological Activity Summary

| Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits EGFR and other kinases related to cancer progression |

| Anti-inflammatory | Modulates immune responses; potential use in inflammatory disorders |

| Enzyme Inhibition | Investigated for effects on various enzymes involved in metabolic pathways |

1. Cancer Research

A study focused on the efficacy of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate as a treatment for non-small cell lung cancer (NSCLC). The compound demonstrated significant apoptosis induction in NSCLC cell lines, with cell cycle arrest observed through phosphorylated histone H3 labeling .

2. Anti-inflammatory Effects

Research highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests that it could serve as a therapeutic agent for conditions like rheumatoid arthritis or other autoimmune diseases.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is crucial for its development as a therapeutic agent. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | Moderate at pH 7.4 |

| LogD | 0.9 |

| Plasma Stability | t1/2 > 360 min |

These properties indicate favorable absorption and distribution characteristics, essential for effective therapeutic use.

Applications in Drug Development

Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate serves as a building block in pharmaceutical development. Its ability to selectively target specific biological pathways makes it valuable in creating new drugs aimed at cancer treatment and inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

This section compares tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate with six closely related compounds, focusing on synthesis, physicochemical properties, and spectral characteristics.

Key Observations :

- Synthetic Flexibility : The Boc-protected pyrazole core is highly modular. Substituents (e.g., isopropyl, cyclopropyl, methylcarbamoyl) are introduced via nucleophilic substitution or coupling reactions, with yields varying based on steric and electronic factors .

- Impact of Substituents : Bulky groups like isopropyl (Compound 39b) reduce reaction efficiency (22% yield) compared to smaller groups like methylcarbamoyl (34% yield in Compound 41b) .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- HPLC Retention : Longer retention times (e.g., 7.81 min for Compound 39b) correlate with increased hydrophobicity from isopropyl groups, whereas polar groups like methylcarbamoyl (Compound 41b) reduce tR.

- 1H NMR Signatures : Isopropyl groups produce distinct doublets (δ ~1.2 ppm), while methylcarbamoyl groups show singlets near δ 2.7–3.0 ppm .

Q & A

Q. What are the key synthetic pathways for tert-butyl (3-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles under acidic or basic conditions. For example, 1-isopropylhydrazine reacts with ethyl 3-aminocrotonate to form the pyrazole core .

Carbamate Protection : The amino group on the pyrazole is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Solvents such as THF or DCM are used at 0–25°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

- Critical Parameters :

- Temperature : Higher temperatures during cyclocondensation may lead to side reactions (e.g., ring-opening).

- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance Boc protection efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| 1 | 1-isopropylhydrazine, β-keto ester, H₂SO₄, 80°C | 60–75% | 85–90% |

| 2 | Boc₂O, TEA, THF, 0°C → RT | 80–90% | 92–98% |

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 4.2–4.5 ppm (isopropyl CH), and δ 6.8–7.0 ppm (pyrazole H) .

- ¹³C NMR : Signals at ~155 ppm (carbamate C=O) and ~150 ppm (pyrazole C-N) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 269.2 (calculated for C₁₁H₂₀N₄O₂) .

- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~3350 cm⁻¹ (NH₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-carbamate derivatives, particularly regarding substituent effects?

- Methodological Answer : Contradictions arise from:

- Substituent Position : The 3-amino vs. 4-amino substitution alters hydrogen-bonding capacity. For example, 3-amino derivatives show stronger kinase inhibition (IC₅₀ = 0.5–2 μM) than 4-amino analogs (IC₅₀ = 5–10 μM) .

- Isopropyl vs. Fluoroethyl Groups : Isopropyl enhances lipophilicity (logP = 2.1 vs. 1.8 for fluoroethyl), improving membrane permeability but reducing solubility .

- Resolution Steps :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., alkyl, fluoroalkyl) and test in parallel assays .

Molecular Dynamics Simulations : Predict binding modes to kinases (e.g., JAK2) to explain potency differences .

Q. How can in silico modeling guide the optimization of tert-butyl carbamates for target-specific interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Key residues (e.g., ATP-binding pocket lysine) form hydrogen bonds with the carbamate carbonyl .

- ADMET Prediction : SwissADME calculates parameters:

- Lipinski’s Rule : MW < 500, logP < 5 (compliant for this compound).

- BBB Permeability : Moderate (due to tert-butyl group) .

- Data Table :

| Parameter | Value (Predicted) | Relevance to Design |

|---|---|---|

| Topological Polar Surface Area | 75 Ų | Low → High absorption |

| CYP3A4 Inhibition | Yes (Ki = 8 μM) | Risk of drug-drug interactions |

Q. What experimental approaches assess the compound’s stability under physiological and storage conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor decomposition via HPLC. Carbamate hydrolysis to amine occurs at >48 hours .

- Photostability : Expose to UV light (ICH Q1B); tert-butyl groups reduce photosensitivity compared to benzyl analogs .

- Long-Term Storage : Store at –20°C under argon; degradation <5% over 6 months .

Data Contradiction Analysis Example

Contradiction : Varying reports on kinase inhibition potency (IC₅₀ = 0.5–5 μM).

- Root Cause : Assay variability (e.g., ATP concentration in kinase assays).

- Resolution :

- Standardize Assays : Use identical ATP levels (1 mM) and recombinant enzyme sources .

- Control for Solubility : Pre-dissolve compound in DMSO (<0.1% final) to avoid aggregation .

Key Research Findings Table

| Finding Category | Details | Reference |

|---|---|---|

| Synthetic Yield | Optimized Boc protection step achieves 90% yield in THF vs. 75% in DCM | |

| Biological Activity | 3-amino substitution increases JAK2 inhibition by 10-fold vs. 4-amino | |

| Stability | Half-life in plasma: 2.5 hours (vs. 8 hours for methyl carbamate) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.